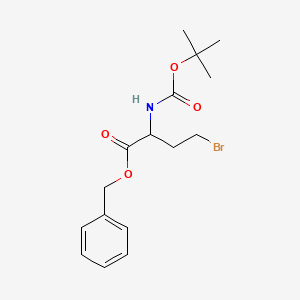
(R)-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chiral compound that features a benzyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-4-bromo-2-aminobutanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include sodium azide (NaN₃) and potassium cyanide (KCN). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.
Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine derivative.
Aplicaciones Científicas De Investigación
®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound is used in the preparation of chiral building blocks for complex molecule synthesis.
Biological Studies: It is employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the protected amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The tert-butoxycarbonyl group can be removed to reveal the active amine, which can then participate in further biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the tert-butoxycarbonyl-protected amino group and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in peptide synthesis and share the protective Boc group.
Uniqueness
®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is unique due to its specific combination of a chiral center, a bromine atom, and a tert-butoxycarbonyl-protected amino group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C16H22BrNO4 |
|---|---|
Peso molecular |
372.25 g/mol |
Nombre IUPAC |
benzyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) |
Clave InChI |
DSCCTRCWUPSJIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















